endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 1363380-88-4
VCID: VC2721521
InChI: InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-4-5-10(15)7-13(17,6-9)8-14/h9-10,17H,4-8,14H2,1-3H3/t9-,10+,13?
SMILES: CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CN)O
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34 g/mol

endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane

CAS No.: 1363380-88-4

Cat. No.: VC2721521

Molecular Formula: C13H24N2O3

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane - 1363380-88-4

Specification

CAS No. 1363380-88-4
Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
IUPAC Name tert-butyl (1R,5S)-3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Standard InChI InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-4-5-10(15)7-13(17,6-9)8-14/h9-10,17H,4-8,14H2,1-3H3/t9-,10+,13?
Standard InChI Key CYQXYSAXULWVNH-HWYHXSKPSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)(CN)O
SMILES CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CN)O
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CN)O

Introduction

endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the class of azabicyclo compounds, specifically within the tropane alkaloid family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in interacting with neurotransmitter systems such as dopamine and serotonin transporters.

Key Features:

  • Molecular Formula: Not explicitly provided in the search results, but related compounds have similar structures.

  • Molecular Weight: Approximately 256.34 g/mol for a closely related compound .

  • Synthesis: Typically involves enantioselective methods starting from acyclic precursors, utilizing techniques like microwave-assisted synthesis and [3+2] cycloadditions.

Synthesis and Chemical Transformations

The synthesis of endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane involves several steps, often starting with chiral acyclic precursors to ensure the correct stereochemistry. Techniques such as microwave-assisted synthesis and [3+2] cycloadditions are used to enhance efficiency and selectivity.

Synthesis Steps:

  • Starting Materials: Chiral acyclic precursors.

  • Methods: Microwave-assisted synthesis and [3+2] cycloadditions.

  • Stereochemistry: Crucial for biological activity.

Biological Activity and Applications

This compound plays a significant role in the synthesis of tropane alkaloids, which have diverse biological activities. Its unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects.

Applications:

  • Medicinal Chemistry: Used as a building block for drug candidates.

  • Neurotransmitter Systems: Interacts with dopamine and serotonin transporters.

Research Findings and Future Directions

Research on endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane is ongoing, focusing on its potential therapeutic applications and further modifications for medicinal chemistry. Its ability to interact with neurotransmitter systems makes it a promising candidate for developing new drugs.

Future Research Directions:

  • Therapeutic Applications: Exploring its potential in treating neurological disorders.

  • Chemical Modifications: Developing derivatives with enhanced biological activity.

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